molecular formula C13H18FNO2 B564161 4-Fluorohydroxy Bupropion CAS No. 1076198-13-4

4-Fluorohydroxy Bupropion

Numéro de catalogue: B564161
Numéro CAS: 1076198-13-4
Poids moléculaire: 239.29
Clé InChI: LXAJJRTTWLABBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluorohydroxy Bupropion (CAS No. 1076198-13-4) is a fluorinated derivative of hydroxybupropion, the primary active metabolite of the antidepressant bupropion. Hydroxybupropion itself is critical to bupropion’s pharmacological effects, including dopamine and norepinephrine reuptake inhibition and nicotinic acetylcholine receptor antagonism . The addition of a fluorine atom at the 4-position of the hydroxybupropion structure introduces steric and electronic modifications that may alter metabolic stability, receptor interactions, and enzyme inhibition profiles compared to non-fluorinated analogs .

Propriétés

IUPAC Name

1-(4-fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-9(15-13(2,3)8-16)12(17)10-4-6-11(14)7-5-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAJJRTTWLABBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675905
Record name 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-13-4
Record name 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluorohydroxy Bupropion can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

4-Fluorohydroxy Bupropion has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Fluorohydroxy Bupropion is believed to be similar to that of Bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is thought to contribute to its antidepressant and smoking cessation effects. Additionally, the presence of the fluorine atom and hydroxyl group may enhance its binding affinity to specific receptors, potentially leading to improved efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Hydroxybupropion and Other Metabolites

Pharmacological Activity

Hydroxybupropion is a potent metabolite responsible for bupropion’s antidepressant and smoking cessation effects, acting via dopamine transporter (DAT) chaperoning and CYP2B6-mediated metabolism . In contrast, 4-Fluorohydroxy Bupropion’s fluorination may reduce its metabolic clearance or alter its affinity for transporters. For example:

  • Hydroxybupropion increases DAT surface expression by 148% at 100 µM, comparable to bupropion (144%) .
  • Fluorinated analogs like PAL-1466 (3-fluoro-bupropion) retain full chaperone activity (100% efficacy), while 3-chloro (PAL-1007) shows enhanced activity (136%) . However, positional fluorination (e.g., 4-fluoro) may disrupt activity due to steric effects.

Metabolic Interactions

Hydroxybupropion is a CYP2D6 inhibitor (IC₅₀ = 74 µM) but contributes minimally to in vivo inhibition due to low plasma concentrations . In contrast, 4-Fluorohydroxy Bupropion’s fluorination could enhance metabolic stability, prolonging its half-life and CYP2D6 inhibition. For instance:

  • Fluorinated metabolites may exhibit stronger enzyme interactions due to altered lipophilicity and binding affinity.

Structural and Functional Comparison with Other Bupropion Analogs

Fluorinated Analogs

Compound Substitution DAT Surface Expression (% Efficacy) CYP2D6 Inhibition Key Findings
Bupropion None 144% ± 7.7 Moderate Gold standard for activity
PAL-1466 3-Fluoro 100% ± 3.0 Not tested Retains full chaperone activity
4-Fluorohydroxy Bupropion 4-Fluoro Data pending Predicted high Potential for enhanced metabolic stability
PAL-1008 3-Fluoro (N-cyclobutyl) 96% ± 7.3 Not tested Inactive in N-cyclobutyl series
  • Key Insight : Fluorine substitution at the 3-position maintains activity, but 4-fluorination (as in 4-Fluorohydroxy Bupropion) may disrupt optimal binding to DAT or metabolic enzymes.

Chlorinated and Other Analogs

  • PAL-1007 (3-Chloro) : 136% ± 9.1 DAT surface expression, outperforming bupropion in the N-cyclobutyl series .
  • 6-Hydroxybupropion : 148% ± 5.4 efficacy, comparable to bupropion, with similar CYP2D6 inhibition .
  • Threohydrobupropion : Weak CYP2D6 inhibitor (14% mRNA reduction) but high plasma concentrations contribute to in vivo effects .

Metabolic Stability and Enzyme Interactions

pH Stability

Bupropion and N-methylbupropion degrade rapidly above pH 5, with bupropion’s degradation accelerating above pH 12 .

CYP2B6 and CYP2D6 Interactions

  • CYP2B6 : Hydroxybupropion is formed via CYP2B6-mediated metabolism, a pathway critical for its activity . 4-Fluorohydroxy Bupropion’s formation may depend on similar pathways but with altered kinetics.
  • CYP2D6 : Bupropion metabolites collectively inhibit CYP2D6 by 82% in vivo via mixed mechanisms (reversible inhibition + mRNA downregulation) . Fluorinated analogs could exacerbate this inhibition due to prolonged exposure.

Clinical and Preclinical Implications

  • Antidepressant Efficacy: Hydroxybupropion’s noradrenergic effects dominate bupropion’s antidepressant action . Fluorination may shift selectivity toward dopaminergic pathways, as seen with PAL-594 (166% DAT efficacy) .
  • Smoking Cessation : Bupropion’s nicotinic antagonism is partly mediated by hydroxybupropion . 4-Fluorohydroxy Bupropion may enhance this effect via stronger receptor binding or slower clearance.

Activité Biologique

4-Fluorohydroxy Bupropion is a derivative of bupropion, an antidepressant known for its dual action as a norepinephrine-dopamine reuptake inhibitor (NDRI). This article explores the biological activity of 4-Fluorohydroxy Bupropion, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Metabolism

4-Fluorohydroxy Bupropion is formed through the hydroxylation of bupropion, primarily via the cytochrome P450 enzyme CYP2B6. The compound exhibits structural modifications that may influence its pharmacodynamics compared to its parent compound.

Key Metabolites of Bupropion:

MetaboliteFormation PathwayActivity Level
HydroxybupropionHydroxylation of bupropionActive, ~50% potency of bupropion
ThreohydrobupropionReduction of carbonyl groupActive
ErythrohydrobupropionReduction of carbonyl groupActive

Pharmacological Profile

4-Fluorohydroxy Bupropion retains some pharmacological properties of bupropion but with altered potency. Research indicates that it exhibits a similar affinity for norepinephrine transporters but may have different effects on dopamine transporters.

  • Norepinephrine and Dopamine Reuptake Inhibition : Like bupropion, 4-Fluorohydroxy Bupropion inhibits the reuptake of norepinephrine and dopamine, contributing to its antidepressant effects.
  • Minimal Serotonergic Activity : The compound shows negligible effects on serotonin reuptake, which differentiates it from many other antidepressants that target serotonin pathways.

Case Studies and Research Findings

  • Study on Efficacy : A clinical trial involving patients with MDD showed that those treated with bupropion experienced a significant reduction in symptoms compared to placebo groups. The trial highlighted the importance of dosing strategies and patient selection based on metabolic profiles.
  • Pharmacokinetics : Research indicates that the half-life of hydroxybupropion is approximately 20 hours, allowing for sustained therapeutic effects. This extended half-life may enhance the clinical utility of 4-Fluorohydroxy Bupropion in managing chronic conditions.
  • Drug Interaction Profile : Bupropion and its metabolites can inhibit CYP2D6, leading to potential drug interactions. This is particularly relevant for patients taking other medications metabolized by this enzyme.

Safety Profile

While generally well-tolerated, bupropion is associated with an increased risk of seizures, particularly at higher doses. The incidence is approximately 0.4% in clinical settings. Monitoring is essential when prescribing to individuals with predisposing factors for seizures.

Q & A

Basic: What analytical methods are recommended for quantifying 4-Fluorohydroxy Bupropion in biological matrices?

Answer:
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 4-Fluorohydroxy Bupropion in plasma or tissue samples. Key parameters include:

  • Column : Reverse-phase C18 columns (e.g., 2.1 × 50 mm, 1.7 µm particle size) for optimal separation.
  • Mobile phase : Gradient elution with acetonitrile and ammonium formate buffer (pH 3.5) to resolve metabolites.
  • Detection : Multiple reaction monitoring (MRM) transitions specific to 4-Fluorohydroxy Bupropion (e.g., m/z 256→238 for quantification).
    Validation should include recovery (>85%), intraday/interday precision (CV <15%), and matrix effect evaluation .

Advanced: How do CYP2B6 genetic polymorphisms influence the pharmacokinetics of 4-Fluorohydroxy Bupropion in humans?

Answer:
CYP2B6*4 allele carriers exhibit 1.66-fold higher clearance of bupropion (precursor to 4-Fluorohydroxy Bupropion) compared to wild-type (*1/*1), leading to elevated hydroxybupropion Cmax . Methodological considerations:

  • Study design : Use population pharmacokinetic modeling to account for genotype-phenotype variability.
  • Sampling : Frequent plasma sampling (0–48 hrs post-dose) to capture metabolite AUC differences.
  • Analysis : Genotyping via PCR-RFLP for alleles *1, *2, *4, *5, and *5. Contradictions may arise in studies with small sample sizes or mixed ethnic cohorts, necessitating stratified analysis .

Basic: What in vivo models are suitable for evaluating the pharmacological activity of 4-Fluorohydroxy Bupropion?

Answer:
Mouse models of behavioral despair (e.g., forced swim test) and reserpine-induced hypothermia are validated for assessing antidepressant activity. Key protocols:

  • Dose range : 10–50 mg/kg intraperitoneal (IP) for acute effects.
  • Controls : Compare to bupropion and other metabolites (e.g., BW 306, BW 494) to isolate 4-Fluorohydroxy Bupropion’s contribution.
  • Mechanistic studies : Co-administer α-adrenergic antagonists (e.g., prazosin) to probe noradrenergic pathways .

Advanced: How can chiral separation techniques resolve enantiomers of 4-Fluorohydroxy Bupropion, and why is this critical?

Answer:
4-Fluorohydroxy Bupropion exists as R,R- and S,S-enantiomers with distinct pharmacological profiles. Methodological steps:

  • Chiral column : Use Chiral AGP columns (e.g., 150 × 4 mm, 5 µm) with mobile phases containing organic modifiers (e.g., methanol:isopropanol 95:5).
  • Detection : LC-MS/MS with enantiomer-specific MRM transitions (e.g., m/z 256→238 for R,R vs. S,S).
  • Significance : Enantiomers may differ in CYP2B6-mediated metabolism or receptor binding, impacting therapeutic efficacy and toxicity .

Advanced: How should researchers address discrepancies between in vitro and in vivo metabolite activity data for 4-Fluorohydroxy Bupropion?

Answer:
Contradictions often arise from differences in metabolic enzyme expression (e.g., hepatic vs. recombinant CYP2B6) or transport mechanisms. Mitigation strategies:

  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsomal assays with physiologically relevant enzyme concentrations.
  • Tissue distribution studies : Quantify metabolite levels in brain tissue (via LC-MS/MS) to correlate with behavioral assays.
  • Mechanistic modeling : Apply PBPK models to integrate enzyme kinetics and tissue penetration data .

Basic: What are the critical parameters for ensuring reproducibility in synthesizing 4-Fluorohydroxy Bupropion?

Answer:

  • Purity verification : Use NMR (¹H/¹³C) and high-resolution MS (HRMS) to confirm structure (e.g., molecular ion at m/z 255.0895 for C13H16FNO2).
  • Chromatographic validation : Include USP reference standards (e.g., Bupropion Hydrochloride RS) for cross-calibration .
  • Storage : Preserve in amber vials at -20°C to prevent photodegradation.

Advanced: What experimental approaches can elucidate the neuroprotective potential of 4-Fluorohydroxy Bupropion in glaucoma models?

Answer:

  • Animal models : Induce optic nerve damage via chronic intraocular pressure elevation in rodents.
  • Outcome measures : Quantify retinal ganglion cell survival (immunohistochemistry) and TNF-α levels (ELISA).
  • Dosing regimen : Chronic administration (≥4 weeks) to assess cumulative effects.
  • Controls : Compare to bupropion and TNF inhibitors to isolate metabolite-specific effects .

Basic: How should researchers handle stability testing of 4-Fluorohydroxy Bupropion in formulation studies?

Answer:

  • Forced degradation : Expose to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions (pH 1–13).
  • Analytical monitoring : Track degradation products via LC-UV at 254 nm.
  • Acceptance criteria : ≤5% degradation under accelerated conditions (40°C/75% RH for 6 months) .

Advanced: What strategies optimize the detection of low-abundance 4-Fluorohydroxy Bupropion metabolites in untargeted metabolomics?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to enrich metabolites.
  • High-resolution MS : Use Q-TOF or Orbitrap platforms (resolving power >30,000) for accurate mass detection.
  • Data processing : Apply non-targeted workflows (e.g., XCMS Online) with databases (HMDB, METLIN) for annotation .

Basic: What are the ethical and methodological considerations for clinical pharmacokinetic studies of 4-Fluorohydroxy Bupropion?

Answer:

  • Informed consent : Disclose CYP2B6 genotyping risks and data usage.
  • Exclusion criteria : Avoid participants with hepatic impairment or concomitant CYP2B6 inhibitors (e.g., clopidogrel).
  • Statistical power : Ensure sample size ≥100 to detect minor allele effects (e.g., *4/*6) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.